N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide is a complex organic compound that features both pyrazole and tetrazole moieties. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceutical agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the tetrazole moiety, and finally, the coupling with a benzamide derivative. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tetrazole Group: This step often involves the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling with Benzamide: The final step involves the coupling of the pyrazole-tetrazole intermediate with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and tetrazole rings can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with signaling pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the tetrazole and benzamide moieties.
Tetrazole Derivatives: Compounds like 5-aminotetrazole, which contain the tetrazole ring but differ in other structural aspects.
Benzamide Derivatives: Compounds such as N-phenylbenzamide, which contain the benzamide moiety but lack the pyrazole and tetrazole rings.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide is unique due to the combination of pyrazole, tetrazole, and benzamide moieties in a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various scientific applications.
Properties
CAS No. |
606134-47-8 |
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Molecular Formula |
C15H17N7O |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H17N7O/c1-10-14(11(2)19-18-10)6-7-16-15(23)12-4-3-5-13(8-12)22-9-17-20-21-22/h3-5,8-9H,6-7H2,1-2H3,(H,16,23)(H,18,19) |
InChI Key |
UBDKSBWASQBPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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